molecular formula C27H34N2O4 B8688127 9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)- CAS No. 38020-47-2

9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)-

Cat. No. B8688127
Key on ui cas rn: 38020-47-2
M. Wt: 450.6 g/mol
InChI Key: ONSDKIXVFSBVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04041165

Procedure details

To 54.5 g (0.239 mole) of 3,6-dihydroxyxanthen-9-one is added 240 ml of methanol and 29.0 g (0.717 mole) of sodium methoxide with stirring after which 700 ml of chlorobenzene is added. Methanol is distilled off until the reaction temperature reaches 130° C. After cooling the reaction mixture to less than about 100° C., 74.5 g (0.5 mole) of 2-piperidinoethylchloride is added and the reaction mixture refluxed for 41/2 hours followed by the addition of 600 ml of water and 20 ml of 50% NaOH with stirring continued for 1/2 hour. The mixture is cooled and chloroform is added to completely dissolve the product. The chlorobenzene-chloroform layer is separated and the aqueous layer is extracted into chloroform. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate and evaporated to give a dark brown oil which solidified upon cooling. The solid is dissolved in boiling ethanol, precipitated with water, cooled and filtered. The resulting solid is dried in vacuo and recrystallized from hexane to give 3,6-bis(2-piperidinoethoxy)xanthone, M.P. 134°-134.5° C.
Quantity
54.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:17])[C:7]3[C:12](O[C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[CH3:18][O-:19].[Na+].[N:21]1([CH2:27][CH2:28]Cl)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.[OH-:30].[Na+]>C(O)C.C(Cl)(Cl)Cl.O.ClC1C=CC=CC=1.CO>[N:21]1([CH2:27][CH2:18][O:19][C:2]2[CH:3]=[CH:4][C:5]3[C:6](=[O:17])[C:7]4[C:12]([O:30][C:14]=3[CH:15]=2)=[CH:11][C:10]([O:16][CH2:28][CH2:27][N:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:9][CH:8]=4)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)=O
Name
sodium methoxide
Quantity
29 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
74.5 g
Type
reactant
Smiles
N1(CCCCC1)CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
700 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled off until the reaction temperature
CUSTOM
Type
CUSTOM
Details
reaches 130° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to less than about 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the product
CUSTOM
Type
CUSTOM
Details
The chlorobenzene-chloroform layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted into chloroform
WASH
Type
WASH
Details
The combined organic layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil which
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved
CUSTOM
Type
CUSTOM
Details
precipitated with water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid is dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=CC=2C(C3=CC=C(C=C3OC2C1)OCCN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.